Debrisoquin hydriodide
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Overview
Description
- Debrisoquin is a derivative of guanidine and belongs to the class of antihypertensive drugs.
- It shares similarities with guanethidine, another antihypertensive agent.
- Notably, Debrisoquin is used for phenotyping the CYP2D6 enzyme, which plays a crucial role in drug metabolism .
Preparation Methods
- Debrisoquin can be synthesized through various routes, but one common method involves the reaction of guanidine with an appropriate aromatic aldehyde or ketone.
- The industrial production typically involves chemical synthesis, with specific reaction conditions varying based on the chosen synthetic pathway.
Chemical Reactions Analysis
- Debrisoquin undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine).
- Major products formed depend on the specific reaction conditions and substituents present in the starting materials.
Scientific Research Applications
- Debrisoquin has applications in several fields:
Pharmacology: It is used for phenotyping CYP2D6, aiding in personalized medicine and predicting drug responses.
Biology: Researchers study its effects on neurotransmitter release and neuronal function.
Medicine: Debrisoquin’s role in hypertension treatment and its interactions with other drugs are of clinical interest.
Industry: Its synthesis and potential as a pharmacological tool are relevant in drug development.
Mechanism of Action
- Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with norepinephrine release and distribution.
- Unlike some other adrenergic blockers, it does not directly inhibit norepinephrine receptors on effector cells.
- Instead, it competes with norepinephrine for uptake by norepinephrine transporters and replaces norepinephrine in transmitter vesicles, leading to gradual NE depletion in nerve endings .
Comparison with Similar Compounds
- Debrisoquin shares the guanidine moiety with compounds like guanoxan and guanadrel.
- Its uniqueness lies in its use for CYP2D6 phenotyping and its specific mechanism of action .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNBVFWOCFLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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